molecular formula C19H20ClN3O3 B3536267 (2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

(2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B3536267
M. Wt: 373.8 g/mol
InChI Key: BOICPEJWCLOVDG-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 2-chlorophenyl compounds followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvent choices to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino-substituted compounds from reduction reactions and different nucleophile-substituted compounds from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its derivatives may serve as potential inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance. Its applications may extend to coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone apart is its combination of aromatic and piperazine rings, which provides unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its versatility and importance.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)19(24)16-5-4-15(23(25)26)12-17(16)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICPEJWCLOVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.